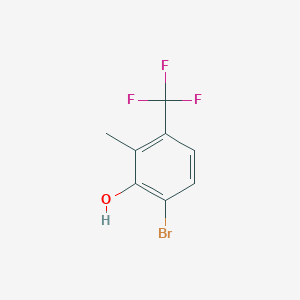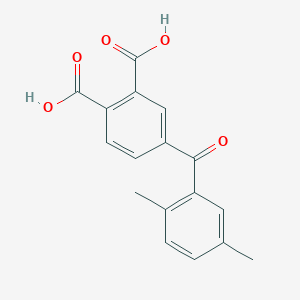![molecular formula C9H14ClN3OS B14779675 2-amino-N-[(2-chloro-1,3-thiazol-5-yl)methyl]-3-methylbutanamide](/img/structure/B14779675.png)
2-amino-N-[(2-chloro-1,3-thiazol-5-yl)methyl]-3-methylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-Amino-N-((2-chlorothiazol-5-yl)methyl)-3-methylbutanamide is a compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-((2-chlorothiazol-5-yl)methyl)-3-methylbutanamide typically involves the reaction of 2-amino-5-chlorothiazole with a suitable amine derivative. One common method involves the use of (S)-3-methylbutanamide as a starting material, which is then reacted with 2-chlorothiazol-5-ylmethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
(S)-2-Amino-N-((2-chlorothiazol-5-yl)methyl)-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom in the thiazole ring is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new thiazole derivatives with different functional groups .
科学的研究の応用
(S)-2-Amino-N-((2-chlorothiazol-5-yl)methyl)-3-methylbutanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of antimicrobial, antifungal, and anticancer drugs.
Agrochemicals: It is explored for its use as a fungicide or insecticide due to its ability to inhibit the growth of certain pathogens.
Material Science: The compound is investigated for its potential use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
作用機序
The mechanism of action of (S)-2-Amino-N-((2-chlorothiazol-5-yl)methyl)-3-methylbutanamide involves its interaction with specific molecular targets. In medicinal applications, the compound may act by inhibiting key enzymes or receptors involved in the growth and proliferation of pathogens. For example, it may bind to the active site of an enzyme, preventing its normal function and thereby inhibiting the growth of bacteria or fungi. The exact molecular pathways and targets can vary depending on the specific application and the organism being targeted .
類似化合物との比較
Similar Compounds
2-Amino-5-chlorothiazole: A precursor in the synthesis of various thiazole derivatives with similar biological activities.
N-(2-chlorothiazol-5-ylmethyl)-N-methyl urea:
Thiamethoxam: A neonicotinoid insecticide with a thiazole ring, used for its potent insecticidal properties.
Uniqueness
(S)-2-Amino-N-((2-chlorothiazol-5-yl)methyl)-3-methylbutanamide is unique due to its specific structural features, such as the presence of both an amino group and a thiazole ring. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications .
特性
分子式 |
C9H14ClN3OS |
|---|---|
分子量 |
247.75 g/mol |
IUPAC名 |
2-amino-N-[(2-chloro-1,3-thiazol-5-yl)methyl]-3-methylbutanamide |
InChI |
InChI=1S/C9H14ClN3OS/c1-5(2)7(11)8(14)12-3-6-4-13-9(10)15-6/h4-5,7H,3,11H2,1-2H3,(H,12,14) |
InChIキー |
KJFBYBMQPYFGMH-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C(=O)NCC1=CN=C(S1)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2,4'-Difluoro-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B14779592.png)
![[(2R)-3-methoxy-2-methyl-azetidin-3-yl]methanol](/img/structure/B14779605.png)
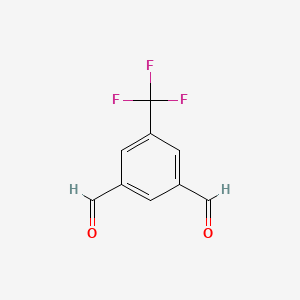
![2-amino-N-[(2,6-dichlorophenyl)methyl]-N-ethylpropanamide](/img/structure/B14779639.png)
![2-[[3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]acetamide](/img/structure/B14779640.png)

![4-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]pyridine-3-carboxamide](/img/structure/B14779647.png)
![tert-butyl N-[rel-(1R,5S,6S)-1-methyl-3-azabicyclo[3.1.0]hexan-6-yl]carbamate](/img/structure/B14779648.png)
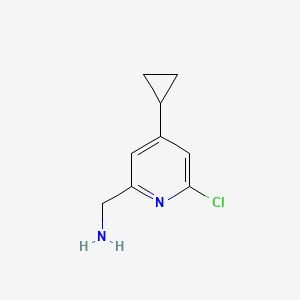
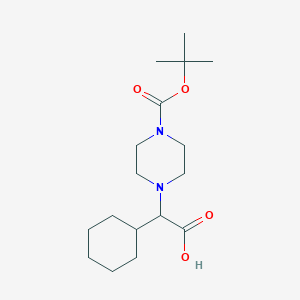
![(1R,5S,6S)-2,2-Dimethyl-4-oxobicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B14779654.png)

